Kutkin
Description
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQHIDJSCQWBB-QHJBZRDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12708-05-3 | |
| Record name | Kutkin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Polar Solvent Extraction
The initial step in Kutkin preparation involves extracting raw Picrorhiza kurroa rhizomes or roots using polar solvents. Ethanol and methanol are preferred due to their ability to dissolve iridoid glycosides efficiently. For instance, a 50 g ethanolic extract shaken with 10% aqueous acetone (350 mL) yields a solution enriched with this compound precursors. Ethyl acetate, often mixed with methanol (15–25%), is subsequently used to partition the aqueous layer, selectively isolating picrosides while discarding hydrophilic impurities.
Decolorization and Impurity Removal
Post-extraction, solvents like chloroform or benzene are employed to remove non-polar contaminants. Active charcoal or silica gel treatment further reduces colored impurities. For example, stirring the ethyl acetate-methanol layer with charcoal (50 mg per 10 g extract) significantly improves purity by adsorbing phenolic compounds.
Chromatographic Purification Techniques
Adsorption Column Chromatography
Adsorbents such as silica gel, macroporous resin, and polyamide are critical for refining this compound. In one protocol, a Rhizoma Picrorhizae extract (≥75% picroside I) is passed through silica gel columns, eluted with ethanol-water gradients to isolate picroside I. Macroporous resins demonstrate higher efficiency, achieving 64–75% purity after sequential elution with acetone-diethyl ether mixtures.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC serves dual purposes: purification and quantification. A mobile phase of ethyl acetate-methanol-glacial acetic acid (5:1:0.3, v/v) resolves picrosides I and II on silica plates, with densitometric scanning at 270 nm confirming yields of 8.83% and 6.34%, respectively, in crude extracts.
Crystallization and Recrystallization
Solvent-Induced Crystallization
Ethanol-water mixtures (1:40 to 1:4 w/v) induce crystallization at controlled temperatures (-20°C to 20°C). Cooling heated solutions (50–65°C) followed by 24-hour maturation yields this compound crystals with ≥75% purity. Recrystallization with cold ethanol removes residual solvents, enhancing purity to pharmaceutical-grade standards.
Fractional Precipitation
Adding diethyl ether to acetone solutions precipitates this compound selectively. Six iterative precipitations increase picroside I + kutkoside content to 64%, with final chloroform washes eliminating lipophilic residues.
Integrated Protocols for Industrial-Scale Production
Combining solvent extraction, chromatography, and crystallization optimizes yield and purity. A representative workflow includes:
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Ethanol Extraction : 50 g dried rhizomes in 350 mL ethanol, filtered and concentrated.
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Ethyl Acetate Partitioning : Extract with ethyl acetate-methanol (85:15), discard aqueous layer.
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Charcoal Treatment : Stir with activated charcoal (1:2 w/w), filter, and evaporate.
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Crystallization : Resuspend in ethanol-water (1:4), cool to -10°C, and collect crystals.
Analytical Validation of this compound Preparations
HPTLC-Densitometric Quantification
Validated HPTLC methods quantify picrosides I and II simultaneously. Linear ranges of 80–480 ng/spot and recovery rates ≥96% ensure robust quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC with C18 columns and acetonitrile-water gradients resolves kutkoside (2.18%) and picroside I (1.90%) in extracts, correlating with TLC data (R² > 0.99).
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Kutkin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for understanding its stability and reactivity under different conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the chemical reactions of this compound include picroside I, kutkoside, and their respective aglycones. These products are crucial for studying the pharmacological properties of this compound .
Scientific Research Applications
Kutkin has a wide range of scientific research applications due to its diverse pharmacological properties:
Mechanism of Action
The hepatoprotective activity of kutkin is primarily attributed to its ability to inhibit xanthine oxidase, chelate metal ions, scavenge free radicals, and prevent lipid peroxidation . These actions help protect liver cells from oxidative stress and damage. This compound also modulates various molecular pathways involved in inflammation and immune response, contributing to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Key Findings :
- Cucurbitacin exhibits high toxicity (Category I) but strong antitumor activity and BBB penetration, making it suitable for targeted therapies .
- Apocynin and lupanine show favorable absorption and safety profiles, supporting their use in systemic treatments .
Analytical Methods for Quantification
This compound is quantified using HPTLC and HPLC techniques. A validated HPTLC method reported a this compound content of 246.90 µg/100 mg in P. kurroa with 98.55% recovery . Comparative studies show variability in this compound concentrations across formulations, ranging from 0.5% to 0.91% in herbal preparations like Jatyadi Ghrita .
Q & A
Q. How should researchers address limitations in this compound’s bioavailability when interpreting in vivo results?
- Methodological Answer: Quantify plasma concentrations via LC-MS/MS and correlate with observed effects. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC and half-life. Discuss limitations in the context of species-specific metabolism or formulation challenges .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
